1-Methyl-2-(3-methylbenzyl)benzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3-methylbenzyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_3)). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(3-methylbenzyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert the compound into different hydrocarbons using reducing agents such as hydrogen gas (H(_2)) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: H(_2) gas with a palladium catalyst.
Substitution: Halogens (Br(_2)), nitrating agents (HNO(_3)).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-Methyl-2-(3-methylbenzyl)benzene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution and oxidation reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry for its long-lasting scent and stability.
Mechanism of Action
The mechanism by which 1-Methyl-2-(3-methylbenzyl)benzene exerts its effects involves its interaction with molecular targets such as olfactory receptors. The compound’s aromatic structure allows it to bind to these receptors, triggering a sensory response. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups on the benzene ring, which affect the compound’s stability and reactivity.
Comparison with Similar Compounds
1-Methyl-2-(3-methylbenzyl)benzene can be compared with other similar aromatic compounds such as:
Toluene: A simpler aromatic compound with a single methyl group.
Xylene: Contains two methyl groups on the benzene ring.
Ethylbenzene: Has an ethyl group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its long-lasting scent and stability make it particularly valuable in the fragrance industry.
Properties
IUPAC Name |
1-methyl-2-[(3-methylphenyl)methyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-6-5-8-14(10-12)11-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCBDTNUSSWFNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CC=CC=C2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345819 |
Source
|
Record name | 2-(3-METHYLBENZYL)TOLUENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21895-13-6 |
Source
|
Record name | 2-(3-METHYLBENZYL)TOLUENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70345819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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